molecular formula C9H9BrF2O B1393350 2-Ethoxy-3,5-difluorobenzyl bromide CAS No. 1017779-82-6

2-Ethoxy-3,5-difluorobenzyl bromide

Cat. No.: B1393350
CAS No.: 1017779-82-6
M. Wt: 251.07 g/mol
InChI Key: HJNSQYMUVJSDLQ-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-difluorobenzyl bromide is an organic compound with the molecular formula C9H9BrF2O. It is a derivative of benzene, characterized by the presence of ethoxy, difluoro, and bromomethyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

It is known that benzyl bromides are generally used in organic synthesis as alkylating agents . They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, to form corresponding ethers, esters, and amides .

Mode of Action

2-Ethoxy-3,5-difluorobenzyl bromide, like other benzyl bromides, is likely to undergo nucleophilic substitution reactions . In these reactions, the bromide ion is displaced by a nucleophile, which can be a variety of biological molecules containing a reactive group (like -OH, -NH2, -SH). The exact mode of action would depend on the specific nucleophile it encounters in the biological system.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. Given its potential reactivity with various biological molecules, it could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound . For instance, its reactivity might be affected by the pH of the environment, as this could influence the protonation state of potential nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,5-difluorobenzyl bromide typically involves the bromination of 2-Ethoxy-3,5-difluorotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,5-difluorobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-Ethoxy-3,5-difluorobenzyl azide, while oxidation with potassium permanganate produces 2-Ethoxy-3,5-difluorobenzoic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-3,5-difluorobenzyl bromide is unique due to the combination of ethoxy, difluoro, and bromomethyl groups on the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

1-(bromomethyl)-2-ethoxy-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-9-6(5-10)3-7(11)4-8(9)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNSQYMUVJSDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256625
Record name 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-82-6
Record name 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-ethoxy-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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